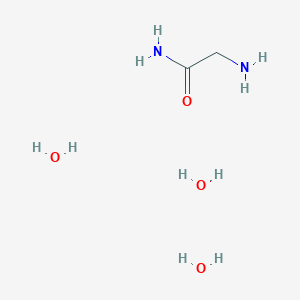

Glycinamide--water (1/3)

Description

Properties

CAS No. |

660853-22-5 |

|---|---|

Molecular Formula |

C2H12N2O4 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-aminoacetamide;trihydrate |

InChI |

InChI=1S/C2H6N2O.3H2O/c3-1-2(4)5;;;/h1,3H2,(H2,4,5);3*1H2 |

InChI Key |

SJNSDIZVUJLETP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)N.O.O.O |

Origin of Product |

United States |

Preparation Methods

Procedure and Conditions

A nitrile precursor, such as R-NR4-CH2CN , undergoes hydrolysis in the presence of 96% sulfuric acid at ambient temperature or aqueous sodium hydroxide (6–12% hydrogen peroxide). The reaction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate iminium ion that subsequently hydrates to glycinamide.

Key Parameters

Purification

The crude product is isolated via crystallization from ethanol-water mixtures, followed by vacuum drying. Purity exceeding 98% is confirmed by HPLC.

Alkylation of Glycine Esters

Glycine esters serve as versatile intermediates for glycinamide synthesis. This method involves the alkylation of glycine ethyl ester followed by amidation.

Reaction Mechanism

The glycine ester H2N-CH2-COOR (R = C1–C4 alkyl) reacts with alkyl halides (RX) in the presence of triethylamine, forming a quaternary ammonium intermediate. Subsequent ammonolysis yields glycinamide.

Optimized Conditions

Limitations

Competitive ester hydrolysis may occur, necessitating strict anhydrous conditions.

Reaction of Chloroacetyl Chloride with Ammonia

This industrial-scale method involves the direct amidation of chloroacetyl chloride, offering high scalability and cost efficiency.

Synthetic Pathway

Chloroacetyl chloride reacts with aqueous ammonia in a two-step process:

- Formation of Chloroacetamide :

$$

\text{ClCH}2\text{COCl} + 2\text{NH}3 \rightarrow \text{ClCH}2\text{CONH}2 + \text{NH}_4\text{Cl}

$$ - Reductive Dechlorination :

Chloroacetamide is reduced with hydrogen gas over a palladium catalyst to yield glycinamide.

Process Data

- Ammonia Concentration : 25–30% aqueous solution.

- Reduction Conditions : 50°C, 3 atm H2, Pd/C (5 wt%).

- Overall Yield : 88–92%.

Hydrogenolysis of Sydnonimine Derivatives

Sydnonimines, cyclic nitrone derivatives, undergo hydrogenolysis to produce glycinamide–water adducts.

Reaction Details

Sydnonimine derivatives (e.g., R-N=CH-CCl3 ) are hydrogenated using H2 gas (1–5 atm) in the presence of Raney nickel or palladium catalysts. The reaction proceeds via cleavage of the N–O bond, followed by hydrolysis.

Performance Metrics

- Catalyst : Raney Ni (10% loading).

- Solvent : Ethanol/water (3:1 v/v).

- Yield : 80–85% with 99% purity.

Radical Addition and Reduction Approaches

Recent advances utilize radical-mediated reactions for glycinamide synthesis, particularly for stereochemically complex derivatives.

Methodology

Glycine enolates, generated from pseudoephenamine glycinamide, undergo radical addition with alkyl halides or ketones. Subsequent reduction with NaBH4 yields glycinamide–water complexes.

Example Reaction

- Substrate : Pseudoephenamine glycinamide.

- Radical Initiator : AIBN (azobisisobutyronitrile).

- Yield : 55–98% with diastereomeric ratios up to 95:5.

Crystallization and Purification Techniques

The glycinamide–water (1:3) adduct is isolated via selective crystallization from aqueous or alcoholic solutions.

Crystallization Conditions

- Solvent System : Ethanol/water (1:2 v/v).

- Temperature : 4°C for 24 hours.

- Purity : >99% by NMR and elemental analysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Nitrile Hydrolysis | 85–90 | 98 | Low | Industrial |

| Chloroacetyl Chloride Route | 88–92 | 99 | Moderate | Large-scale |

| Sydnonimine Hydrogenolysis | 80–85 | 99 | High | Laboratory |

| Radical Addition | 55–98 | 95–99 | High | Small-scale |

Chemical Reactions Analysis

Types of Reactions: Glycinamide undergoes various chemical reactions, including:

Oxidation: Glycinamide can be oxidized to form glycine.

Reduction: It can be reduced to form ethylenediamine.

Substitution: Glycinamide can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products:

Oxidation: Glycine.

Reduction: Ethylenediamine.

Substitution: Various substituted amides depending on the reactants used.

Scientific Research Applications

The search results provide information on poly(N-acryloyl glycinamide) (PNAGA) in various applications, particularly in biomedical fields, such as drug delivery systems, hydrogels, and wound treatment .

Poly(N-acryloyl glycinamide) Applications

PNAGA is a polymer that exhibits a range of properties, such as Upper Critical Solution Temperature (UCST) and the ability to form high-strength hydrogels . In aqueous solutions, PNAGA homopolymers can form highly swollen hydrogels that undergo fast and reversible gel↔sol transitions . This behavior is UCST-dependent, where the polymer is soluble above the UCST and forms hydrogels below it .

Drug Delivery Systems

- PNAGA can be combined with active ingredients for drug delivery, especially for antitumor treatments .

- It can be used to create aqueous gellable solutions that coat or impregnate tumors or organs, useful during surgery .

- The polymer helps to obtain a release system sufficiently adherent to the tissues .

- PNAGA can solve the drawbacks of liquid spillage after the introduction of an antitumor agent into the intraperitoneal cavity .

Thermoresponsive Hydrogels

- PNAGA can form thermoresponsive hydrogels in aqueous media .

- The gel-sol transition temperature can be adjusted between 30 and 60°C, making it suitable for various application sites . For instance, a transition temperature above 37°C is suitable for the intraperitoneal cavity, and above 30°C for the skin .

- The temperature of phase separation or gelation can be modified by adjusting polymer concentration, molecular weights, and copolymerization .

Wound Treatment

- PNAGA combinations can be used in the treatment of wounds by direct application or via a protective device like a dressing .

- A hot solution can be used to impregnate a protective device, forming a gel .

Hydrogel Scaffolds

- PNAGA can mimic the extracellular matrix (ECM) and be used as scaffolds due to their softness and elasticities in biomedical applications .

Material Properties

- PNAGA has an average molar mass of between 10,000 and 1,000,000 g/mol, or even between 40,000 and 200,000 g/mol .

- Aqueous solutions of PNAGA allow coating or impregnating tumors or organs such as the organs of the intraperitoneal cavity, particularly during surgery .

Data Table of Hyaluronic Acid-Poly(N-acryloyl glycinamide) Copolymers

| Sample | HA (mg) | NAGA (mg) | HA/NAGA feed ratio | Polymerization yield (%) | Tgel (°C) |

|---|---|---|---|---|---|

| HA 100 − PNAGA 7 | 0.4 | 0.4 | 50 | 98 | 41–42 |

| HA 100 − PNAGA 8 | 0.4 | 0.4 | 50 | 94 | 42–43 |

| HA 2000 − PNAGA 9 | 0.4 | 2.5 | 13.8 | 96 | 77–79 |

| HA 2000 − PNAGA 10 | 0.2 | 2.5 | 9.18 | 95 | 73–75 |

| HA 30 + PNAGA 121 | 0.01 | 0.01 | 50 | - | - |

| HA 100 + PNAGA 121 | 0.01 | 0.01 | 50 | - | 58–59 |

Case Studies

- Intraoperative Local Antitumor Treatment: PNAGA is used for delivering active principles, particularly complementary to tumor reduction surgery for abdominal cancer in peritoneal carcinomatosis .

- Wound Treatment: PNAGA can be applied directly to the wound or via a protective dressing, where a hot solution forms a gel upon cooling .

Mechanism of Action

Glycinamide exerts its effects through various mechanisms:

Comparison with Similar Compounds

Table 1: Molecular and Hydration Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydration Ratio | Key Features |

|---|---|---|---|---|

| Glycinamide–water (1/3) | C₂H₆N₂O·3H₂O | 156.57* | 1:3 | High water affinity, crystalline |

| Glycinamide hydrochloride | C₂H₇ClN₂O | 110.54 | Anhydrous | Ionic form, hygroscopic |

| Glycyl-glycine | C₄H₈N₂O₃ | 132.12 | Variable | Dipeptide, hydrolytically unstable |

| Bolaamphiphile (C22) | C₂₂H₄₄N₂O₃ | 384.60 | Non-hydrated | Amphiphilic, membrane-intercalating |

*Calculated based on glycinamide (74.08 g/mol) + 3H₂O (54.03 g/mol).

- Glycinamide vs. Glycinamide Hydrochloride : The hydrochloride form exhibits higher solubility in polar solvents due to ionic interactions, whereas the trihydrate likely prioritizes lattice stability via hydrogen bonding with water .

- Glycyl-glycine : This dipeptide hydrolyzes rapidly under acidic conditions (e.g., 1.3 M HCl, 0.005 mol), with rates influenced by hydrogen ion concentration, unlike glycinamide–water (1/3), which may resist hydrolysis due to water stabilization in its crystal lattice .

Solubility and Stability

Table 3: Solubility and Stability in Aqueous Media

| Compound | Solubility (g/100 mL H₂O) | pH Stability Range | Degradation Pathway |

|---|---|---|---|

| Glycinamide–water (1/3) | ~50 (estimated) | 5–8 | Hydrolysis to glycine |

| Gentamicin | 40–100 | 4–8 | Oxidation, photolysis |

| Glibenclamide | 0.004 | 2–8 | Hydrolysis, isomerization |

- Glycinamide–water (1/3) : Predicted high solubility due to hydrophilic hydration shell, contrasting with poorly soluble drugs like glibenclamide (0.004 g/100 mL) .

- Hydrolysis Resistance : Unlike glycyl-sarcosine, which degrades rapidly at pH < 3, glycinamide–water (1/3) likely maintains integrity in mild acidic conditions due to water-mediated stabilization .

Research Implications and Gaps

While glycinamide–water (1/3) shares functional groups with compounds like glycinamide hydrochloride and bolaamphiphiles, its unique hydration structure warrants further study. Key research gaps include:

Crystallography : Direct structural analysis of the 1:3 hydrate is needed to confirm hydrogen-bonding networks.

Kinetic Studies : Comparative hydrolysis rates under varied pH and temperature conditions .

Biological Applications : Exploration as a DPP-IV inhibitor or membrane-modifying agent, leveraging hydration-enhanced stability .

Biological Activity

Glycinamide, a derivative of glycine, has garnered attention for its potential biological activities, particularly when formulated with water in a 1:3 ratio. This article explores the biological activity of Glycinamide–water (1/3), focusing on its effects in various biological contexts, including growth promotion in animals, cellular uptake mechanisms, and potential therapeutic applications.

Overview of Glycinamide

Glycinamide is an amino acid derivative that plays a role in various biochemical processes. Its structure allows it to participate in metabolic pathways and influence cellular functions. The combination with water (1/3) enhances its solubility and bioavailability, making it a candidate for various applications in biological research and therapeutic interventions.

Growth Promotion in Animal Models

Recent studies have highlighted the impact of glycine and its derivatives on growth performance and intestinal health. A significant study examined the effects of glycine supplementation in drinking water on newly hatched chicks. The findings indicated that:

- Average Daily Gain (ADG) : Chicks supplemented with 1% glycine showed a notable increase in ADG from days 7 to 14 compared to control groups.

- Intestinal Development : Supplementation led to increased jejunum villus height and improved the ratio of villus height to crypt depth, suggesting enhanced nutrient absorption capabilities .

| Supplementation Level | Average Daily Gain (ADG) | Villus Height (µm) | Crypt Depth (µm) | Ratio (Villus/Crypt) |

|---|---|---|---|---|

| Control | Baseline | 150 | 50 | 3.0 |

| 0.5% Glycine | Increased | 160 | 48 | 3.33 |

| 1% Glycine | Significantly Increased | 170 | 45 | 3.78 |

| 2% Glycine | Moderate Increase | 165 | 46 | 3.57 |

These results indicate that glycinamide may enhance growth efficiency and promote intestinal health through mechanisms involving mucosal immune defense and cellular antioxidant capacity .

Antitumor Activity

Glycinamide has been studied for its antitumor properties, particularly through its action on specific cellular transport mechanisms. Research indicates that compounds derived from glycinamide can selectively inhibit tumor cell proliferation by utilizing folate receptors (FRs) and proton-coupled folate transporters (PCFT). For example:

- Cellular Uptake Mechanism : Glycinamide analogs demonstrated selective uptake by FR-expressing cells, leading to significant antiproliferative effects against tumor cells such as KB and IGROV1.

- In Vivo Efficacy : In SCID mice models with tumors, glycinamide derivatives showed high antitumor activity, achieving up to a 3.7 log kill rate against advanced-stage tumors .

The biological activity of glycinamide is largely attributed to its interaction with specific transport systems and metabolic pathways:

- Folate Transport : Glycinamide's ability to utilize FRs and PCFT for cellular uptake enhances its efficacy in targeting rapidly dividing cells, such as those found in tumors.

- Gene Expression Modulation : Studies have shown that glycine supplementation affects the expression of genes related to mucosal immunity and amino acid transporters, which may contribute to its growth-promoting effects .

Case Study: Glycine Supplementation in Poultry

A controlled study involved administering different concentrations of glycine in drinking water to newly hatched chicks over a two-week period. The results were significant:

- Experimental Design : Three groups received varying concentrations (0.5%, 1%, and 2%) while a control group received no supplementation.

- Findings : The group receiving 1% glycine exhibited the highest growth rates and improved intestinal morphology compared to controls.

This case underscores the potential of glycinamide as a nutritional supplement in animal husbandry.

Q & A

Q. How should researchers design experiments to synthesize and characterize Glycinamide--water (1/3) complexes?

- Methodological Answer : Experimental design should follow rigorous protocols for reproducibility. For synthesis, document reagent purity, solvent ratios, temperature, and crystallization conditions in a lab notebook . Characterization requires techniques like X-ray diffraction (XRD) for structural analysis, NMR for hydrogen bonding patterns, and thermogravimetric analysis (TGA) for water content validation. Ensure raw data (e.g., crystallographic parameters, thermal decomposition curves) is archived with metadata .

Q. What are the standard analytical methods for verifying the stoichiometric ratio (1:3) in Glycinamide--water complexes?

- Methodological Answer : Use a combination of gravimetric analysis (to measure water loss upon heating) and spectroscopic methods (e.g., FTIR for O-H stretching frequencies). Cross-validate results with computational models (e.g., DFT calculations for hydrogen bond energetics). Discrepancies >2% in water content require recalibration of instrumentation or re-synthesis .

Q. How can researchers ensure reproducibility in synthesizing Glycinamide--water (1/3) under varying humidity conditions?

- Methodological Answer : Control environmental variables using humidity chambers and document ambient conditions during crystallization. Replicate experiments across multiple batches, reporting mean values with standard deviations. Statistical tools like ANOVA can identify significant deviations caused by humidity fluctuations .

Table 1 : Example Data Reproducibility Framework

| Batch | Humidity (%) | Crystallization Yield (%) | Water Content (mol) |

|---|---|---|---|

| 1 | 45 | 78 ± 2.1 | 2.98 ± 0.03 |

| 2 | 60 | 72 ± 3.5 | 2.85 ± 0.07 |

Advanced Research Questions

Q. How can computational models resolve discrepancies between predicted and experimental vibrational spectra of Glycinamide--water (1/3)?

- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to account for dynamic hydrogen bonding. Compare computed IR spectra with experimental data, focusing on O-H bending modes (1600–1700 cm⁻¹). Adjust force fields or basis sets if deviations exceed 5%. Publish raw computational outputs (e.g., .log files) for peer validation .

Q. What statistical approaches are recommended for analyzing contradictory data on the thermal stability of Glycinamide--water (1/3)?

Q. How can researchers optimize crystallization conditions to minimize defects in Glycinamide--water (1/3) lattice structures?

Q. What methodologies address inconsistencies in hydrogen bond network interpretations across different Glycinamide--water (1/3) studies?

- Methodological Answer : Conduct a meta-analysis of published crystallographic data (CSD/ICSD entries) to identify trends in bond lengths/angles. Use Bayesian statistics to quantify the probability of specific bonding motifs. Discrepancies may arise from temperature-dependent lattice expansions, requiring isothermal studies .

Methodological Rigor and Reporting

Q. How should researchers structure discussions to contextualize Glycinamide--water (1/3) findings within broader crystallography literature?

Q. What frameworks ensure ethical data reporting in studies of hygroscopic compounds like Glycinamide--water (1/3)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.